molecular formula C12H20O2 B14719625 3,4-Di-tert-butylcyclobutane-1,2-dione CAS No. 22935-40-6

3,4-Di-tert-butylcyclobutane-1,2-dione

Cat. No.: B14719625
CAS No.: 22935-40-6
M. Wt: 196.29 g/mol
InChI Key: OVSWXTUVTXJGLB-UHFFFAOYSA-N
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Description

3,4-Di-tert-butylcyclobutane-1,2-dione is an organic compound characterized by a cyclobutane ring substituted with two tert-butyl groups at the 3 and 4 positions and two ketone groups at the 1 and 2 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Di-tert-butylcyclobutane-1,2-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of tert-butyl-substituted alkenes with suitable oxidizing agents to form the cyclobutane ring with the desired ketone functionalities. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis, often employing advanced techniques such as flow microreactors to enhance reaction rates and product quality .

Chemical Reactions Analysis

Types of Reactions

3,4-Di-tert-butylcyclobutane-1,2-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can convert the ketone groups to alcohols or other reduced forms.

    Substitution: The tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles like amines or halides under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction can produce alcohols. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

3,4-Di-tert-butylcyclobutane-1,2-dione has several applications in scientific research:

Mechanism of Action

The mechanism by which 3,4-Di-tert-butylcyclobutane-1,2-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to participate in various chemical reactions, influencing biological processes and material properties. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Di-tert-butylcyclobutane-1,2-dione is unique due to its specific substitution pattern and the presence of two ketone groups on the cyclobutane ring

Properties

CAS No.

22935-40-6

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

3,4-ditert-butylcyclobutane-1,2-dione

InChI

InChI=1S/C12H20O2/c1-11(2,3)7-8(12(4,5)6)10(14)9(7)13/h7-8H,1-6H3

InChI Key

OVSWXTUVTXJGLB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1C(C(=O)C1=O)C(C)(C)C

Origin of Product

United States

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